molecular formula C15H14N2OS2 B2768163 N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 942008-08-4

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2768163
CAS No.: 942008-08-4
M. Wt: 302.41
InChI Key: OJADRWRPVYLDBO-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that features a thiophene ring substituted with a cyano group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized with a cyano group at the 3-position. The next step involves the introduction of the acetamide group at the 2-position of the thiophene ring. This can be achieved through a series of reactions including nitration, reduction, and acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-(4-methylphenyl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(3-cyanothiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of the ethylthio group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJADRWRPVYLDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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